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Selectivity and Potency Profile

Bromodomain
Target

Assay Type
Measurement
Type

Value
(IC50/Kd)

Selectivity Notes

CECR2 AlphaScreen IC50 47 nM Primary target [1]

CECR2 Isothermal
Titration

Calorimetry (ITC)

Kd 80 nM High affinity binding [1]

48 other BRDs In vitro panel Selectivity >30-fold Selective over 48 other

bromodomains tested [1]

BRG1
(SMARCA4)

Cellular chromatin

fractionation

Activity No effect Confirms selectivity over this

closely related chromatin
remodeler [1]

Experimental Protocols for Selectivity Testing

The high selectivity of NVS-CECR2-1 was established using the following detailed methodologies.
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1. Biochemical Binding Assays

AlphaScreen Assay: This competition assay measured the ability of NVS-CECR2-1 to displace an
acetylated histone peptide (H4K5acK8acK12acK16ac) from the CECR2 bromodomain [2].

Experiments were performed in 25 mM HEPES buffer (pH 7.4) with 100 mM NaCl and 0.1% BSA.
After a 30-minute incubation of the compound with the protein and peptide, a mixture of streptavidin-

coated donor beads and nickel chelate acceptor beads was added. Plates were incubated for 60
minutes in the dark, and signal was read on a PHERAstar FS plate reader. IC50 values were

calculated by non-linear regression in GraphPad Prism [2].
Isothermal Titration Calorimetry (ITC): This direct binding method measured the thermodynamics

of the interaction between NVS-CECR2-1 and CECR2 bromodomain [2]. Protein was buffer-
exchanged into 20 mM Hepes (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP. Experiments were carried

out at 288.15 K using a VP-ITC micro-calorimeter with an initial 2 µL injection followed by 8 µL
injections. Data were fitted to a single binding site model using MicroCal ORIGIN software [2].

2. Cellular Target Engagement

Chromatin Fractionation: This key cellular assay demonstrated that NVS-CECR2-1 dissociates
CECR2 from chromatin in cells [1]. Cells were treated with the compound, lysed, and separated into

chromatin-bound and soluble fractions. Immunoblot analysis showed that NVS-CECR2-1 (5-15 µM)
shifted CECR2 from the chromatin-bound to the chromatin-unbound fraction in a dose-dependent

manner, without affecting the related BRG1 protein [1].
Fluorescence Recovery After Photobleaching (FRAP): Performed in U2OS cells expressing full-

length CECR2, this assay measured the mobility of CECR2 in the nucleus. Cells were treated with 1
µM or 5 µM NVS-CECR2-1, and the half-recovery time of fluorescence in bleached nuclei was

plotted, providing evidence of target engagement in a live-cell context [2].
NanoBRET Target Engagement: A highly sensitive assay conducted in U2OS cells co-transfected

with NanoLuc-CECR2 and Histone H3.3-HaloTag. Cells were treated with a dose range of NVS-
CECR2-1 and a constant concentration of a NanoBRET 618 fluorescent ligand. The BRET signal was

measured, and the relative IC50 was determined, confirming cellular permeability and binding to
CECR2 [2].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow and key techniques used to establish NVS-CECR2-1

as a selective chemical probe.
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Key Findings on Selectivity and Cellular Activity

High Selectivity: NVS-CECR2-1 demonstrates minimal off-target binding within the bromodomain

family, a critical feature for a high-quality chemical probe [3] [1]. This was confirmed by its lack of
effect on BRG1 chromatin binding, a related target from the same protein family [1].

Mechanism of Action: Cellular studies confirm that NVS-CECR2-1 functions by blocking the
interaction between the CECR2 bromodomain and acetylated histones, thereby displacing CECR2

from chromatin [1].
Cytotoxic Activity: NVS-CECR2-1 exhibits cytotoxic activity against various human cancer cell lines,

including SW48 colon cancer cells (sub-micromolar IC50), primarily by inducing apoptosis [1]. This
suggests its potential as a starting point for anticancer therapeutic development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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